3-(Dimethylamino)-5-phenylisoxazole-4-carboxylic acid
Description
Properties
IUPAC Name |
3-(dimethylamino)-5-phenyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14(2)11-9(12(15)16)10(17-13-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTBGBSWEVQTEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NOC(=C1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-5-phenylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(dimethylamino)benzoic acid with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-5-phenylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Pharmaceutical Development
3-(Dimethylamino)-5-phenylisoxazole-4-carboxylic acid serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of antibiotics and other therapeutic agents. Its derivatives have shown promise in modulating biological pathways relevant to disease treatment.
Research indicates that this compound exhibits several biological activities, including:
- Antiviral Properties : Studies have shown that it inhibits the replication of viruses such as Coxsackievirus B3 (CVB3), making it a candidate for antiviral drug development.
- Cardioprotective Effects : In vitro and in vivo studies demonstrated that the compound can inhibit the GATA4-NKX2-5 interaction, which is crucial for cardiac hypertrophy. This suggests potential applications in heart failure management .
Antioxidant Activity
The compound has been evaluated for its antioxidant properties. In model organisms like Caenorhabditis elegans, it significantly reduced oxidative stress levels, indicating its potential as a therapeutic agent for diseases associated with oxidative damage .
Case Study 1: Cardiovascular Health
A murine model study investigated the effects of this compound on cardiac hypertrophy. Results showed a marked decrease in hypertrophy markers and improved left ventricular function compared to controls. This highlights its therapeutic potential in treating heart conditions .
Case Study 2: Antiviral Efficacy
In a controlled study, the compound was tested against CVB3. The results indicated a significant reduction in viral load, supporting its role as an antiviral agent. The mechanism involved direct inhibition of viral replication pathways .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-5-phenylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the isoxazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Isoxazole Derivatives
The compound’s structural analogs differ primarily in substituent groups at positions 3, 4, and 5 of the isoxazole ring. Key comparisons include:
Key Observations:
- Steric Influence : Bulky substituents (e.g., phenyl at position 5) reduce synthetic yields (e.g., 28% for compound SI11 with 5-methyl-3-phenyl substitution ), whereas smaller groups (e.g., methyl) improve reaction efficiency.
- Biological Activity: Carboxylic acid at position 4 is critical for forming hydrogen bonds in target proteins, as seen in antitumor carboxamides . Dimethylamino substitution may modulate receptor affinity in kinase inhibitors or antimicrobial agents .
Physicochemical and Pharmacokinetic Properties
- Solubility: Dimethylamino groups enhance water solubility compared to diethylamino or methoxy analogs, as evidenced by improved recrystallization in polar solvents (e.g., MeOH/H₂O) .
- Melting Points : Derivatives with aromatic substituents (e.g., phenyl) exhibit higher melting points (>200°C) due to π-π stacking, whereas alkyl-substituted analogs melt at lower temperatures .
Biological Activity
3-(Dimethylamino)-5-phenylisoxazole-4-carboxylic acid (DMPIA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including the isoxazole ring and dimethylamino group, suggest a variety of pharmacological applications. This article examines the biological activity of DMPIA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
DMPIA has the following chemical structure:
Key properties include:
- Molecular Weight : 234.25 g/mol
- CAS Number : 2270908-30-8
The biological activity of DMPIA is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : DMPIA has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its anticancer properties.
- Receptor Binding : Similar compounds have demonstrated high affinity for multiple receptors, suggesting that DMPIA may also act as a receptor modulator.
- Antioxidant Activity : Preliminary studies indicate that DMPIA exhibits antioxidant properties, which could play a role in reducing oxidative stress within cells.
Anticancer Activity
Research has indicated that DMPIA possesses significant anticancer properties. A study demonstrated that DMPIA inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's IC50 values ranged from 10 to 25 µM across different cell lines, indicating moderate potency.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HeLa (Cervical) | 12 |
Anti-inflammatory Effects
DMPIA has also been investigated for its anti-inflammatory effects. In vitro assays revealed that DMPIA reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.
Case Studies
- Cardioprotective Effects : A recent study explored the cardioprotective effects of DMPIA in a rat model of myocardial infarction. The results showed that treatment with DMPIA significantly improved cardiac function and reduced infarct size compared to control groups.
- Neuroprotective Properties : Another investigation assessed the neuroprotective effects of DMPIA against oxidative stress-induced neuronal cell death. The findings indicated that DMPIA treatment led to increased cell viability and reduced markers of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
